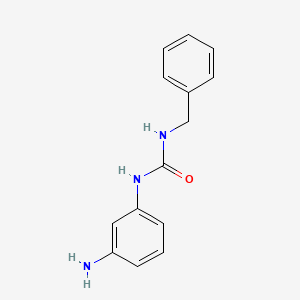

N-(3-aminophenyl)-N'-benzylurea

Descripción

N-(3-Aminophenyl)-N'-benzylurea is a urea derivative characterized by a benzyl group attached to one urea nitrogen and a 3-aminophenyl group to the other. Urea derivatives are widely studied for their biological activities, including enzyme inhibition and anticancer properties. The 3-aminophenyl moiety is critical for modulating electronic and steric properties, influencing interactions with biological targets like enzymes or receptors.

Propiedades

Fórmula molecular |

C14H15N3O |

|---|---|

Peso molecular |

241.29 g/mol |

Nombre IUPAC |

1-(3-aminophenyl)-3-benzylurea |

InChI |

InChI=1S/C14H15N3O/c15-12-7-4-8-13(9-12)17-14(18)16-10-11-5-2-1-3-6-11/h1-9H,10,15H2,(H2,16,17,18) |

Clave InChI |

GLVXUCWHPHKNAX-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)CNC(=O)NC2=CC=CC(=C2)N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

N-(3-Aminophenyl)-Arylsulfonamides Hydrochloride

Structural Features: These compounds feature a sulfonamide group (-SO₂-NH-) linked to a 3-aminophenyl group, with aryl substituents (e.g., nitro, chloro, methoxy) on the sulfonyl moiety. Biological Activity: Evaluated for peroxidase (POD) inhibition, these derivatives exhibit IC₅₀ values ranging from 0.117 mM (4-nitro-substituted) to 0.2 mM (4-tert-butyl-substituted). The 4-nitrobenzenesulfonamide derivative (Compound 3) showed the highest inhibitory activity due to electron-withdrawing effects enhancing target binding .

N-Benzoyl-N'-(3-Nitrophenyl) Urea Derivatives

Structural Features: These compounds combine a benzoyl group (electron-withdrawing) with a 3-nitrophenylurea moiety. Substitutions on the benzoyl group (e.g., halogens, pyrimidinyloxy) enhance antitumor activity. Biological Activity: Designed as anticancer agents, these derivatives target tumor cell proliferation. For example, iodinated or brominated pyrimidinyloxy substituents improve potency compared to hydroxyurea, a reference drug . Key Difference: The nitro group at the phenyl position introduces strong electron-withdrawing effects, contrasting with the electron-donating amino group in N-(3-aminophenyl)-N'-benzylurea.

2-(3-Aminophenyl) Benzothiazole Derivatives

Structural Features: These contain a benzothiazole ring fused to a 3-aminophenyl group, with sulfonamide or acyl substituents. Biological Activity: Studied for structure-activity relationships (SAR), meta-substituted aminophenyl groups (vs. para) enhance binding to targets like carbonic anhydrase or kinases . Key Difference: The benzothiazole core provides planar aromaticity, enabling π-π stacking interactions absent in urea-based compounds.

N-(3-Aminophenyl)propionamide and Related Amides

Structural Features: These amides feature a 3-aminophenyl group linked to aliphatic or aromatic acyl groups (e.g., propionyl, benzoyl). Applications: Used industrially as dye intermediates (e.g., Disperse Blue 183), highlighting their stability and electron-rich aromatic systems . Key Difference: Amides lack the urea’s dual hydrogen-bond donors, reducing their capacity for enzyme active-site interactions compared to ureas.

Data Tables

Table 2: Structural and Electronic Properties

| Compound Class | Functional Groups | Electronic Effects | Hydrogen-Bond Capacity |

|---|---|---|---|

| N-(3-Aminophenyl)-N'-benzylurea | Urea, benzyl, -NH₂ | Electron-donating (-NH₂) | High (two -NH donors) |

| Arylsulfonamides | Sulfonamide, -NH₂ | Electron-withdrawing (-SO₂) | Moderate (-SO₂NH) |

| Benzothiazoles | Benzothiazole, -NH₂ | Aromatic conjugation | Low |

| Propionamides | Amide, -NH₂ | Electron-neutral | Low (one -NH donor) |

Research Findings and Implications

- Substituent Position: Meta-substitution (3-aminophenyl) optimizes steric and electronic interactions in enzyme inhibition, as seen in benzothiazoles and sulfonamides .

- Functional Group Impact : Urea derivatives exhibit superior hydrogen-bonding capacity compared to amides or sulfonamides, enhancing target engagement in biological systems .

- Anticancer Potential: N-Benzoyl-N'-(3-nitrophenyl)urea derivatives demonstrate that halogenation and bulky substituents improve antitumor activity, suggesting strategies for optimizing N-(3-aminophenyl)-N'-benzylurea .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.